Sporidesmolide V

Catalog No.
S1770107
CAS No.
M.F
C35H62N4O8
M. Wt
666.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sporidesmolide V

Product Name

Sporidesmolide V

IUPAC Name

(3S,6S,9S,12R,15R,18S)-15-[(2S)-butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone

Molecular Formula

C35H62N4O8

Molecular Weight

666.9 g/mol

InChI

InChI=1S/C35H62N4O8/c1-14-23(12)28-31(41)36-24(15-18(2)3)34(44)46-26(17-20(6)7)30(40)37-27(21(8)9)33(43)39(13)25(16-19(4)5)35(45)47-29(22(10)11)32(42)38-28/h18-29H,14-17H2,1-13H3,(H,36,41)(H,37,40)(H,38,42)/t23-,24+,25-,26-,27-,28+,29-/m0/s1

InChI Key

FUGMHZCDRCPQDM-DFTYQABXSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C

Isolation and Characterization

Sporidesmolide V was first isolated and characterized in 1990 by Gillis et al. from cultures of Pithomyces chartarum. The researchers employed various techniques including reversed-phase partition chromatography and high-resolution mass spectrometry to purify and identify the compound. Their findings revealed its molecular formula to be C₃₅H₆₂N₄O₈, making it a higher homologue of sporidesmolide I [].

Potential Biological Activities

Although the biological activity of Sporidesmolide V is not extensively studied, its structural similarity to other sporidesmolides suggests potential areas for investigation. Sporidesmolides are known to exhibit various biological activities, including:

  • Cytotoxicity: Some sporidesmolides have been shown to exhibit cytotoxic effects against various cancer cell lines [].
  • Antimicrobial activity: Studies have reported that certain sporidesmolides possess antimicrobial activity against bacteria and fungi [].
  • Immunomodulatory effects: Sporidesmolides have also been shown to modulate the immune system, potentially impacting inflammatory responses [].

Sporidesmolide V is a naturally occurring compound classified as a secondary metabolite. It is derived from various fungal species, particularly those belonging to the genus Sporidesmium. This compound has garnered attention due to its complex structure and potential biological activities. Sporidesmolide V exhibits unique chemical properties, including a distinctive arrangement of functional groups that contribute to its reactivity and interaction with biological systems.

The mechanism of action of Sporidesmolide V remains unknown due to limited research on its biological activity [].

. These include:

  • Nucleophilic Substitution Reactions: The presence of electrophilic centers in the molecule allows for nucleophiles to attack, leading to the substitution of functional groups.
  • Oxidation-Reduction Reactions: Sporidesmolide V can undergo oxidation, altering its functional groups and potentially enhancing its biological activity.
  • Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions, which may affect its pharmacological properties.

Understanding these reactions is crucial for further research into the compound's applications and mechanisms of action.

Sporidesmolide V has been studied for its various biological activities, which include:

  • Antimicrobial Properties: Research indicates that Sporidesmolide V exhibits significant antibacterial and antifungal activity, making it a candidate for developing new antimicrobial agents.
  • Antitumor Activity: Preliminary studies suggest that the compound may inhibit cancer cell proliferation, indicating potential use in oncology.
  • Anti-inflammatory Effects: Sporidesmolide V has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

These biological activities highlight the compound's potential as a therapeutic agent in various medical fields.

The synthesis of Sporidesmolide V can be achieved through several methods:

  • Natural Extraction: The most straightforward method involves extracting the compound from fungal sources using solvents such as ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be performed through multi-step organic synthesis techniques, allowing for the modification of the compound's structure to enhance its properties.
  • Biotechnological Approaches: Using genetically modified organisms or fermentation processes can yield Sporidesmolide V in larger quantities while maintaining its biological activity.

Each method has its advantages and challenges, influencing the yield and purity of the final product.

Sporidesmolide V has a range of potential applications, including:

  • Pharmaceutical Development: Due to its antimicrobial and antitumor properties, Sporidesmolide V could be developed into new drugs.
  • Agricultural Uses: The compound may serve as a natural pesticide or fungicide, promoting sustainable agricultural practices.
  • Cosmetic Industry: Its anti-inflammatory properties make it suitable for use in skincare products aimed at reducing irritation and promoting skin health.

These applications underscore the versatility of Sporidesmolide V in various industries.

Studies on the interactions of Sporidesmolide V with other compounds have revealed important insights into its mechanism of action:

  • Synergistic Effects: Research indicates that combining Sporidesmolide V with other antimicrobial agents may enhance their effectiveness against resistant strains of bacteria and fungi.
  • Receptor Binding Studies: Investigations into how Sporidesmolide V interacts with specific cellular receptors can provide information on its potential therapeutic targets.

Understanding these interactions is vital for optimizing the use of Sporidesmolide V in clinical settings.

Sporidesmolide V shares structural and functional similarities with several other compounds. Notable examples include:

  • Sporidesmolide I: Similar in structure but exhibits different biological activities.
  • Sporidesmols A and B: These compounds have similar antimicrobial properties but differ in their chemical reactivity profiles.
  • Fungal Metabolites like Penicillin: While primarily known for their antibacterial properties, they differ significantly in structure and mechanism of action compared to Sporidesmolide V.

Comparison Table

CompoundStructural FeaturesBiological ActivityUnique Aspects
Sporidesmolide VComplex ring structuresAntimicrobial, AntitumorUnique reactivity profile
Sporidesmolide ISimilar ring structuresAntifungalDifferent target specificity
Sporidesmols A/BSimilar backboneAntimicrobialVariability in potency
PenicillinBeta-lactam ringStrong antibacterialDifferent mechanism of action

This comparison highlights the uniqueness of Sporidesmolide V while situating it within a broader context of related compounds. Each compound's distinct properties make them valuable for different applications in science and medicine.

XLogP3

7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

666.45676495 g/mol

Monoisotopic Mass

666.45676495 g/mol

Heavy Atom Count

47

Appearance

Off white to light tan solid

Wikipedia

Sporidesmolide V

Dates

Last modified: 04-14-2024
The production of sporidesmin and sporidesmolides by Pithomyces chartarum. Done J. J. Gen. Microbiol. 1961, 26, 207.Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum. Gillis H.A. et al. Can. J. Chem. 1990, 68, 19.

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